REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.[CH:7]([O:9][CH2:10][CH3:11])=[CH2:8].Cl>C1C=CC=CC=1>[CH2:7]([O:9][CH:10]([N:4]1[CH:3]=[C:2]([I:1])[CH:6]=[N:5]1)[CH3:11])[CH3:8]
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Name
|
|
Quantity
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3 g
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Type
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reactant
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Smiles
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IC=1C=NNC1
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Name
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|
Quantity
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4.4 mL
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Type
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reactant
|
Smiles
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C(=C)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Type
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CUSTOM
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Details
|
while stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the suspension was heated
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Type
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STIRRING
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Details
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the resulting mixture was stirred at 60° C. for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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After completion of the reaction
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Type
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CONCENTRATION
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Details
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the resulting mixture was concentrated by evaporation under a reduced pressure
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with ethyl acetate (50 mL)
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Type
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WASH
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Details
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the extract was washed successively with distilled water (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under a reduced pressure
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Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel chromatography
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C)N1N=CC(=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |